molecular formula C11H14ClNO2 B1527695 Tert-butyl 4-amino-3-chlorobenzoate CAS No. 934481-40-0

Tert-butyl 4-amino-3-chlorobenzoate

Cat. No.: B1527695
CAS No.: 934481-40-0
M. Wt: 227.69 g/mol
InChI Key: SNKUZMHLUVIFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-amino-3-chlorobenzoate is an ester derivative of 4-amino-3-chlorobenzoic acid, where the carboxylic acid group is protected by a tert-butyl group. This modification enhances stability and alters solubility compared to the parent acid, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound is synthesized via activation of the carboxylic acid group (e.g., using Vilsmeier reagent) followed by coupling with tert-butanol .

Mechanism of Action

Target of Action

It is known that similar compounds are often used as building blocks for the synthesis of antifolates , which are important as tumor cell inhibitors . Antifolates target the enzyme dihydrofolate reductase, inhibiting the synthesis of nucleotides and thus preventing cell division.

Biochemical Pathways

Tert-butyl 4-amino-3-chlorobenzoate, if acting as an antifolate, would affect the folate pathway. This pathway is crucial for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting dihydrofolate reductase, the compound would disrupt this pathway, leading to a decrease in nucleotide synthesis and thus inhibiting cell division .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it acts as an antifolate, its primary effect would be the inhibition of cell division, particularly in rapidly dividing cells such as cancer cells .

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-amino-3-chlorobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the synthesis of antifolates, which are important as tumor cell inhibitors . The interactions between this compound and these biomolecules are crucial for its function in inhibiting tumor cell growth.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to synthesize structural units for antifolate, which targets tumor cells . This compound’s ability to interfere with cellular processes makes it a valuable tool in cancer research and treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it can inhibit glycogen phosphorylase, an enzyme involved in glucose metabolism, thereby affecting cellular energy production . These interactions are essential for understanding how this compound exerts its effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For example, high doses of this compound may cause cellular toxicity, affecting the overall health of the animal . These dosage effects are important for determining the safe and effective use of this compound in research and treatment.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can affect the metabolic flux and levels of metabolites in cells . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions determine the compound’s accumulation and effectiveness in targeting specific cellular compartments.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for determining how it exerts its effects within the cell.

Biological Activity

Tert-butyl 4-amino-3-chlorobenzoate is a compound that has garnered interest in various fields of biological research due to its potential antimicrobial and anticancer properties. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound is an aromatic compound characterized by the presence of a tert-butyl group, an amino group, and a chlorine atom attached to a benzoate structure. Its molecular formula is C11_{11}H14_{14}ClN1_{1}O2_{2}, and it has a molecular weight of approximately 229.68 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biological molecules, while the chlorine substituent enhances the compound's reactivity and binding affinity to potential targets.

Interaction with Biological Targets

  • Antimicrobial Activity : The compound shows promise in inhibiting the growth of various bacterial strains, likely through disruption of cell membrane integrity or interference with metabolic pathways.
  • Anticancer Properties : Studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest in tumor cells .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against several pathogenic bacteria. For instance:

  • In vitro Studies : In laboratory settings, the compound has shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : In vitro assays using cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) have revealed that this compound can reduce cell viability significantly, with IC50_{50} values in the low micromolar range (approximately 5–10 µM) .
  • Mechanistic Insights : The compound appears to exert its effects by modulating key signaling pathways involved in cell survival and apoptosis, particularly through the inhibition of STAT3 signaling .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of various benzoate derivatives, including this compound. Results indicated that this compound was among the most effective against Staphylococcus aureus and Escherichia coli, showcasing its potential for use in antibacterial formulations.
  • Cancer Cell Proliferation Inhibition :
    • In a recent study assessing new anticancer agents, this compound was tested alongside other derivatives. It demonstrated significant antiproliferative effects on MDA-MB-231 cells, suggesting its viability as a lead compound in drug development .

Data Summary

Activity TypeTarget Organism/Cell LineIC50_{50} / MIC (µg/mL)Mechanism of Action
AntimicrobialStaphylococcus aureus20Membrane disruption
AntimicrobialEscherichia coli30Metabolic pathway interference
AnticancerMDA-MB-2315Apoptosis induction via STAT3 inhibition
AnticancerA54910Cell cycle arrest

Scientific Research Applications

Organic Synthesis

TBACB serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry. It is utilized to create derivatives that may exhibit pharmacological activities. The compound's structure allows for modifications that can lead to new therapeutic agents, especially in the development of anticancer drugs.

Medicinal Chemistry

In medicinal chemistry, TBACB has been explored for its potential as a drug candidate. Its ability to act as an antifolate suggests that it may inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate pathway critical for DNA synthesis. This inhibition can lead to reduced cell proliferation, making it particularly relevant in cancer treatment strategies .

  • Anticancer Activity : Studies have indicated that TBACB derivatives show promise against various cancer cell lines by disrupting nucleotide synthesis pathways essential for tumor growth. For instance, compounds derived from TBACB have demonstrated cytotoxic effects against triple-negative breast cancer cells .

Bioconjugation and Drug Development

TBACB can be utilized in bioconjugation reactions, allowing for the attachment of biomolecules to surfaces or other biomolecules. This property is beneficial in drug delivery systems where targeting specific cells or tissues is crucial .

Enzyme Inhibition Studies

Research indicates that TBACB can inhibit specific enzymes involved in cellular metabolism, such as glycogen phosphorylase. This interaction affects glucose metabolism and energy production within cells, further supporting its role in cancer therapy by targeting metabolic pathways crucial for tumor growth .

Case Study 1: Anticancer Activity

A study evaluated several O-alkylamino-tethered salicylamide derivatives related to TBACB. Among these derivatives, one compound showed significant antiproliferative activity against MDA-MB-231 cells (IC50 = 3.38 μM), indicating potential therapeutic applications in treating aggressive breast cancers .

Case Study 2: Enzyme Targeting

Another investigation focused on the role of TBACB in inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase activity. The results demonstrated that specific derivatives of TBACB effectively inhibited EGFR activity, suggesting their potential use as targeted cancer therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tert-butyl ester is compared below with related compounds, focusing on synthesis, physicochemical properties, and applications. Key comparisons include:

Parent Acid: 4-Amino-3-chlorobenzoic Acid

Property 4-Amino-3-chlorobenzoic Acid Tert-butyl 4-amino-3-chlorobenzoate
Molecular Formula C₇H₆ClNO₂ C₁₁H₁₄ClNO₂
Molecular Weight 187.58 g/mol 243.69 g/mol
Functional Group Carboxylic acid Ester
Reactivity Highly reactive (acidic) Stabilized (tert-butyl protection)
Applications Precursor for derivatives Intermediate for stable analogs

Key Differences :

  • The tert-butyl group reduces reactivity of the carboxylic acid, enabling controlled synthesis of derivatives (e.g., amides, hydroxamates) .
  • Higher molecular weight and hydrophobicity of the ester may improve membrane permeability in drug candidates compared to the parent acid.

Amide Derivatives: 4-Amino-3-chloro-N-(2-hydroxyphenyl)benzamide (Compound 5)

Property Compound 5 This compound
Molecular Formula C₁₃H₁₁ClN₂O₂ C₁₁H₁₄ClNO₂
Molecular Weight 274.69 g/mol 243.69 g/mol
Functional Group Amide Ester
Synthesis Yield Good Good
Biological Activity ABCG2 inhibition potential Intermediate for further derivatization

Key Differences :

  • Compound 5, an amide derivative, exhibits direct biological activity (e.g., ABCG2-mediated effects), while the tert-butyl ester primarily serves as a synthetic intermediate .
  • The tert-butyl group simplifies purification and handling compared to polar amides.

Other Esters: Methyl and Ethyl Analogs

Property Methyl Ester Ethyl Ester Tert-butyl Ester
Hydrolysis Stability Low Moderate High
Solubility High (polar) Moderate Low (hydrophobic)
Synthetic Utility Limited by instability Intermediate stability Preferred for long-term storage

Key Insight : The tert-butyl group provides superior stability against hydrolysis compared to smaller esters, making it ideal for multi-step syntheses requiring inert protecting groups .

Properties

IUPAC Name

tert-butyl 4-amino-3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKUZMHLUVIFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Tert-butyl 4-amino-3-chlorobenzoate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Tert-butyl 4-amino-3-chlorobenzoate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Tert-butyl 4-amino-3-chlorobenzoate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Tert-butyl 4-amino-3-chlorobenzoate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Tert-butyl 4-amino-3-chlorobenzoate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Tert-butyl 4-amino-3-chlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.